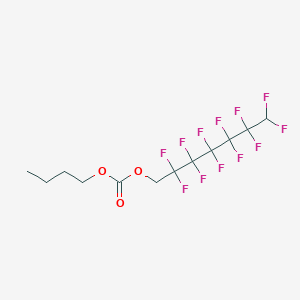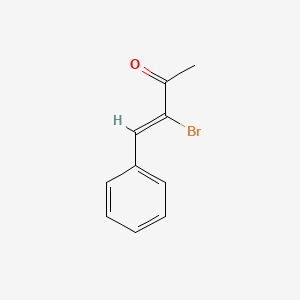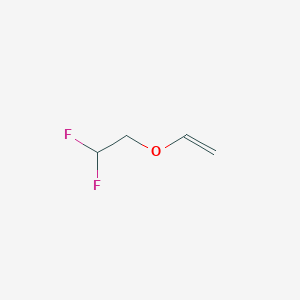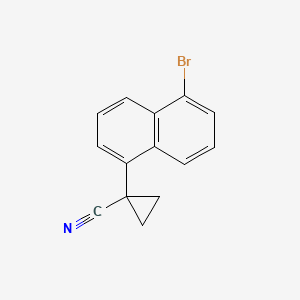![molecular formula C21H17N3O3S B12088443 Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- CAS No. 32787-68-1](/img/structure/B12088443.png)
Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections. Its structure comprises a benzenesulfonamide moiety linked to a quinazolinone scaffold, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the quinazolinone intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonamide derivative with the appropriate phenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the benzene ring or the quinazolinone scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance within the tumor microenvironment, leading to reduced tumor growth and increased apoptosis . Additionally, the compound may interact with other enzymes and receptors, contributing to its broad-spectrum biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-: Another sulfonamide derivative with a benzoxazinone scaffold.
4-Hydroxy-2-quinolones: Compounds with a similar quinolone core but different substituents and biological activities.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides: Compounds with a benzodioxin scaffold and sulfonamide moiety.
Uniqueness
Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- is unique due to its specific combination of a benzenesulfonamide moiety and a quinazolinone scaffold. This unique structure contributes to its selective inhibition of CA IX and its potential as a therapeutic agent for cancer and bacterial infections .
Propriétés
Numéro CAS |
32787-68-1 |
|---|---|
Formule moléculaire |
C21H17N3O3S |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
4-methyl-N-[2-(4-oxo-3H-quinazolin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-19-9-5-2-6-16(19)20-22-18-8-4-3-7-17(18)21(25)23-20/h2-13,24H,1H3,(H,22,23,25) |
Clé InChI |
PJUVRKPTCSHXQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)


amine](/img/structure/B12088388.png)
![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)


![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)

![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)


